1-Ethoxy-3-propan-2-ylsulfanylbenzene
Description
1-Ethoxy-3-propan-2-ylsulfanylbenzene is an aromatic compound featuring an ethoxy (–OCH₂CH₃) group at the 1-position and a propan-2-ylsulfanyl (–SCH(CH₃)₂) group at the 3-position of the benzene ring. This structure combines ether and thioether functionalities, which influence its physical properties (e.g., solubility, boiling point) and reactivity (e.g., susceptibility to oxidation at the sulfur center).
Properties
IUPAC Name |
1-ethoxy-3-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-12-10-6-5-7-11(8-10)13-9(2)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWAGKOXYKDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)SC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC=C1)SC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-Ethoxy-3-propan-2-ylsulfanylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Ethoxy-3-propan-2-ylsulfanylbenzene has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-propan-2-ylsulfanylbenzene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Polarity : The ethoxy group in this compound confers moderate polarity compared to the chloro analog, which is less polar but more reactive in electrophilic substitutions .
- Solubility: Thioether-containing compounds generally exhibit low water solubility, but ester derivatives (e.g., Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate) show improved solubility in polar aprotic solvents due to their ester groups .
Reactivity and Stability
- Oxidation Sensitivity: The propan-2-ylsulfanyl group in this compound is prone to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.
- Thermal Stability : Methoxy and ethoxy substituents generally enhance thermal stability compared to halogenated analogs. For instance, 2-Methoxyphenyl benzyl sulfide decomposes at ~250°C, whereas chloro derivatives may degrade at lower temperatures due to C–Cl bond instability .
Research Findings and Data Gaps
- Spectroscopic Characterization : Infrared (IR) and nuclear magnetic resonance (NMR) data for this compound are inferred from analogs. For example, the ethoxy group’s IR absorption is expected at ~1050–1150 cm⁻¹ (C–O stretch), while the propan-2-ylsulfanyl group’s ¹H NMR signals would appear as a septet (~2.8 ppm) and doublets (~1.3 ppm) .
- Toxicity and Safety: Limited data exist for the target compound, but related thioethers (e.g., 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide) show moderate toxicity, necessitating caution in handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
